Naphtho[2,1-b]furan-2-carbonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,1-b]furan-2-carbonyl azide is a chemical compound belonging to the class of naphthofurans These compounds are characterized by a fused ring system consisting of a naphthalene ring and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphtho[2,1-b]furan-2-carbonyl azide can be synthesized through several synthetic routes. One common method involves the reaction of naphtho[2,1-b]furan-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with sodium azide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[2,1-b]furan-2-carbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, such as amines, to form amides.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.
Cycloaddition Reactions: Reagents such as alkynes are used, often in the presence of a copper catalyst.
Major Products Formed
Substitution Reactions: The major products are amides or esters, depending on the nucleophile used.
Cycloaddition Reactions: The major products are triazoles, which are valuable intermediates in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Naphtho[2,1-b]furan-2-carbonyl azide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Material Science: It is investigated for its potential use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of naphtho[2,1-b]furan-2-carbonyl azide involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with biological targets, such as enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and the structure of the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,1-b]furan-2-carboxylic acid: A precursor in the synthesis of naphtho[2,1-b]furan-2-carbonyl azide.
Naphtho[2,1-b]furan-2-carbohydrazide: Another derivative with potential biological activity.
Uniqueness
This compound is unique due to its azide functional group, which allows it to participate in a wide range of chemical reactions, particularly cycloaddition reactions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
204841-79-2 |
---|---|
Molekularformel |
C13H7N3O2 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
benzo[e][1]benzofuran-2-carbonyl azide |
InChI |
InChI=1S/C13H7N3O2/c14-16-15-13(17)12-7-10-9-4-2-1-3-8(9)5-6-11(10)18-12/h1-7H |
InChI-Schlüssel |
JUCRRECLKDHREL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.